Oxandrolone is being investigated to help patients regain muscle mass lost after severe injuries or extensive surgeries. Studies suggest it may improve protein synthesis and promote lean body mass gain
Research explores the use of oxandrolone to combat muscle wasting associated with chronic illnesses like HIV/AIDS, chronic obstructive pulmonary disease (COPD), and chronic hepatitis. The focus is on its ability to stimulate muscle protein synthesis and improve nitrogen balance
A limited number of studies have examined the use of oxandrolone to treat anemia, a condition with low red blood cell count. The focus is on its potential to stimulate erythropoiesis, the production of red blood cells
Some research explores the use of oxandrolone in treating Turner syndrome, a genetic condition that affects growth and development in females
Oxandrolone is a synthetic anabolic steroid derived from dihydrotestosterone, classified as a 17α-alkylated derivative. It is characterized by a unique tetracyclic structure, featuring three cyclohexane rings and one cyclopentane ring, with an oxygen atom replacing a carbon atom at position 2 of the steroid nucleus. This modification classifies it as a 2-oxa-steroid, which contributes to its distinctive properties and resistance to metabolic inactivation by enzymes that typically affect other steroids. Oxandrolone is primarily used to promote weight gain in various clinical situations, including recovery from surgery, chronic infections, and severe trauma .
Oxandrolone's mechanism of action for promoting muscle growth is not fully understood, but it likely involves several factors:
Oxandrolone use carries potential health risks, especially with long-term or high-dose administration. These include:
Oxandrolone exhibits significant biological activity as an androgenic hormone. It acts primarily as an agonist at androgen receptors in various tissues, promoting anabolic effects such as muscle growth and increased bone density. Its unique structure allows it to evade metabolism by certain enzymes, enhancing its anabolic potency while minimizing androgenic side effects typically associated with other anabolic steroids . The oral bioavailability of oxandrolone is remarkably high at approximately 97%, with minimal hepatic metabolism, which contributes to its lower hepatotoxicity compared to other anabolic steroids .
The synthesis methods for oxandrolone have evolved over time. The most notable method involves the multi-step process described earlier, which includes oxidation, hydroxylation, cleavage, and reduction. Recent advancements have focused on improving yields and reducing costs associated with the production of oxandrolone. The use of specific reagents like IBX (o-iodoxybenzoic acid) for oxidation and osmium tetroxide for hydroxylation has been highlighted in patent literature as effective strategies for synthesizing this compound at scale .
Oxandrolone has several clinical applications:
Oxandrolone interacts with various biological systems and has been studied for its pharmacokinetic properties. It binds extensively to plasma proteins (94%–97%) and is primarily metabolized by the kidneys rather than the liver. This unique metabolic pathway reduces the risk of hepatotoxicity commonly seen with other anabolic steroids . Interaction studies have indicated that oxandrolone does not significantly affect the metabolism of common drugs processed by liver enzymes, making it a safer option in polypharmacy situations .
Oxandrolone shares structural similarities with several other anabolic steroids but possesses unique characteristics that set it apart:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Mestanolone | 17α-methyl-Dihydrotestosterone | More androgenic effects; less selective for anabolic activity |
Oxymetholone | 2-hydroxymethylene-17α-methyl-Dihydrotestosterone | Higher risk of liver toxicity; more pronounced androgenic effects |
Stanozolol | A ring-fused derivative of 17α-methyl-Dihydrotestosterone | Known for its strong anabolic effects but higher androgenicity |
Desoxymethyltestosterone | 3-deketo-17α-methyl-Dihydrotestosterone | Experimental compound; not widely studied or approved |
Oxandrolone's unique lactone bridge structure allows it to maintain anabolic activity without significant androgenic side effects, making it a preferred choice in clinical settings where muscle preservation is critical .
Irritant;Health Hazard